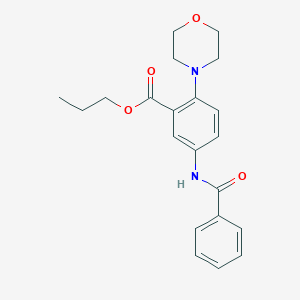![molecular formula C30H29N3O3 B250999 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as JNJ-26854165, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. The purpose of
Wirkmechanismus
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide promotes histone acetylation, which leads to chromatin relaxation and transcriptional activation. This results in the upregulation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and increasing synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for histone deacetylase enzymes and does not affect other enzymes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in lab experiments. It has low solubility in water and requires the use of organic solvents. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. In addition, there is a need for further investigation into the neuroprotective effects of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide and its potential therapeutic applications in neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in humans.
Synthesemethoden
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 3-methoxyaniline and 2-methylbenzoic acid in the presence of triethylamine to yield the target compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts in animal models, and sensitize cancer cells to chemotherapy. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C30H29N3O3 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-21-7-3-6-10-26(21)30(35)33-17-15-32(16-18-33)25-13-11-24(12-14-25)31-29(34)27-19-22-8-4-5-9-23(22)20-28(27)36-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34) |
InChI-Schlüssel |
RZTDCACEPLKKQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)